molecular formula C10H11NO2 B1517546 N-cyclopropyl-3-hydroxybenzamide CAS No. 1019466-68-2

N-cyclopropyl-3-hydroxybenzamide

Cat. No. B1517546
CAS RN: 1019466-68-2
M. Wt: 177.2 g/mol
InChI Key: RARPTIBEFUNWRF-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-hydroxybenzamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for N-cyclopropyl-3-hydroxybenzamide is 1S/C10H11NO2/c12-9-3-1-2-7 (6-9)10 (13)11-8-4-5-8/h1-3,6,8,12H,4-5H2, (H,11,13) . This indicates the presence of a cyclopropyl group attached to a hydroxybenzamide moiety.


Physical And Chemical Properties Analysis

N-cyclopropyl-3-hydroxybenzamide is a powder at room temperature .

Scientific Research Applications

Biosensing Applications

N-cyclopropyl-3-hydroxybenzamide has been investigated for its potential in biosensing applications. A study by Karimi-Maleh et al. (2014) focused on a high-sensitive biosensor based on a nanocomposite modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This innovation highlights the compound's role in enhancing the sensitivity and selectivity of biosensors in detecting specific biological molecules (Karimi-Maleh et al., 2014).

Medical Research

In medical research, derivatives of N-cyclopropyl-3-hydroxybenzamide have been utilized in various studies. For example, 3-aminobenzamide, a derivative, was used in a study by Zingarelli et al. (1997) to investigate its protective effects in myocardial reperfusion injury. This highlights the compound's potential therapeutic applications in cardiovascular diseases (Zingarelli et al., 1997).

Chemical Synthesis and Catalysis

N-cyclopropyl-3-hydroxybenzamide and its derivatives have applications in chemical synthesis and catalysis. Archambeau et al. (2015) explored the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions, underscoring the compound's utility in creating complex chemical structures (Archambeau et al., 2015).

Antibacterial Research

The potential of N-cyclopropyl-3-hydroxybenzamide derivatives in antibacterial research is also notable. Haydon et al. (2010) synthesized and characterized potent inhibitors of the bacterial cell division protein FtsZ, demonstrating the compound's role in developing new antibacterial agents (Haydon et al., 2010).

Safety and Hazards

N-cyclopropyl-3-hydroxybenzamide is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-cyclopropyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-3-1-2-7(6-9)10(13)11-8-4-5-8/h1-3,6,8,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARPTIBEFUNWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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